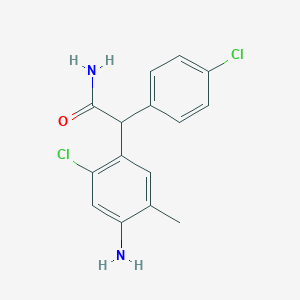

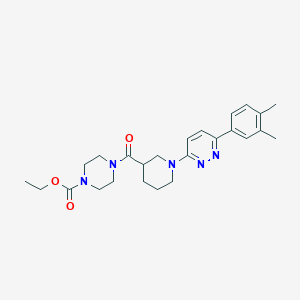

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

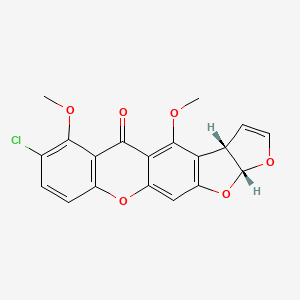

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide, commonly referred to as 4-Amino-2-chloro-5-methylphenylacetamide (AMPCA), is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid, with a melting point of 219°C and a molecular weight of 324.9 g/mol. AMPCA is a member of the phenylacetamide family, which includes a wide range of compounds with similar structures and properties.

科学的研究の応用

Spectrophotometric and High-Performance Liquid Chromatographic Determination

This study explored the behavior of a compound structurally related to 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide, focusing on its hydrolysis, isomerization, and cyclization reactions under various pH conditions. The research employed UV spectrophotometry and high-performance liquid chromatography to analyze the kinetics and mechanisms involved, revealing the compound's complex reaction pathways in aqueous solutions (Maurice Fleury Bernard et al., 1986).

Synthesis of 4-Choloro-2-hydroxyacetophenone

This research outlines the synthesis process of 4-Choloro-2-hydroxyacetophenone, starting from 3-aminophenol. The study provides a detailed methodology involving acetylation, methylation, and Fries rearrangement, leading to the formation of N-(4-acetyl-3-hydroxyphenyl)acetamide. The subsequent steps involve deacetylation, diazotization, and the Sandmeyer reaction, achieving an overall yield of about 44% (Teng Da-wei, 2011).

Synthesis, Antimalarial Activity, and QSAR of Tebuquine Derivatives

This paper discusses the synthesis and antimalarial activity of a series of compounds, including derivatives similar to 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide. The study involves quantitative structure-activity relationship (QSAR) analysis to correlate the compounds' antimalarial potency against Plasmodium berghei in mice with their structural features, leading to insights into the design of more effective antimalarial agents (L. M. Werbel et al., 1986).

Synthesis and Antimicrobial Activity of Novel Derivatives

This research involves the synthesis of novel thiazolidinone and acetidinone derivatives structurally related to 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide. The compounds were tested for their antimicrobial activity against various microorganisms, providing valuable information on their potential therapeutic applications (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).

CNS Depressant Activity of Schiff Bases

This study synthesizes Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and evaluates their CNS depressant activity. The research demonstrates the potential of these compounds, which share a core structure with 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide, in developing new therapeutic agents for CNS disorders (S. Bhattacharjee, J. Saravanan, & S. Mohan, 2011).

特性

IUPAC Name |

2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-8-6-11(12(17)7-13(8)18)14(15(19)20)9-2-4-10(16)5-3-9/h2-7,14H,18H2,1H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIICLHCTBGREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)C(C2=CC=C(C=C2)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2562361.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2562366.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2562371.png)

![3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)